The synthesis of PAz-PC involves several chemical processes that can be tailored depending on the desired purity and yield. The most common method includes the reaction of palmitoyl chloride with azelaic acid followed by phosphocholine derivatization. This process typically utilizes organic solvents and requires careful control of reaction conditions to ensure high yields and purity levels. Advanced techniques such as high-performance liquid chromatography may be employed to purify the final product .
The molecular structure of PAz-PC is defined by its unique fatty acid composition and functional groups. It contains a palmitoyl chain (C16) linked to an azelaoyl chain (C9) through a glycerol backbone, forming a phosphocholine head group. The presence of carboxyl groups at both ends of the azelaoyl chain contributes to its amphiphilic nature.
PAz-PC undergoes various chemical reactions that are crucial for its biological activity. One significant reaction is the hydrolysis catalyzed by phospholipases, which can lead to the release of fatty acids and lysophosphatidylcholine. This reaction is important for understanding the role of PAz-PC in inflammation and cell signaling processes.
PAz-PC exerts its biological effects primarily through its interaction with cellular receptors and signaling pathways. It has been shown to modulate inflammatory responses in cardiomyocytes by influencing lipid metabolic pathways. Specifically, it can activate stress-induced signaling cascades that lead to apoptosis via phosphorylation of p38 mitogen-activated protein kinase.
PAz-PC exhibits several notable physical and chemical properties that make it suitable for research applications:
PAz-PC has diverse applications in scientific research:
PAz-PC (1-Palmitoyl-2-Azelaoyl-sn-glycero-3-phosphocholine), also designated PAzePC, is a truncated oxidized phospholipid (oxPL) first isolated from oxidized low-density lipoprotein (oxLDL) particles. As a predominant component of oxLDL, PAz-PC was identified through activity-guided fractionation studies seeking pro-atherogenic mediators in cardiovascular disease models [2] [4] [6]. Its discovery emerged from investigations into cytotoxic low-molecular-weight species within oxLDL that contribute to endothelial dysfunction and foam cell formation. Research confirmed its endogenous generation via non-enzymatic free radical oxidation of polyunsaturated fatty acyl chains (particularly arachidonic acid) at the sn-2 position of phosphatidylcholines, leading to chain fragmentation and carboxyl group formation [4]. Its accumulation correlates with oxidative stress markers in aging tissues and atherosclerotic lesions, positioning it as a significant biomarker and effector molecule in lipid oxidation pathologies [3] [5].
PAz-PC belongs to the family of oxidatively fragmented phospholipids characterized by a truncated diacid fatty acid remnant at the sn-2 position. Its systematic name, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, reflects three structural domains:
The azelaoyl moiety (HOOC−(CH₂)₇−COOH) arises from oxidative cleavage of vicinal dihydroxyl or epoxy intermediates in unsaturated phospholipids, generating reactive aldehydes that undergo further oxidation to carboxyl termini [4]. This structure differentiates PAz-PC from cyclized oxPLs (e.g., epoxyisoprostanes) and confers unique biophysical properties. Common synonyms include Azelaoyl PC, PAzePC, and 1-Palmitoyl-2-Azelaoyl PC, with CAS registry number 117746-89-1 [5] [6]. Its molecular formula is C₃₃H₆₄NO₁₀P (molecular weight: 665.84 g/mol), featuring zwitterionic properties due to the quaternary ammonium in phosphocholine and ionizable carboxyl groups [5] [6].
Current research objectives focus on three domains:
Key knowledge gaps include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0